Cas no 31310-22-2 (ethyl 3-methyl-1-benzothiophene-2-carboxylate)
ethyl 3-methyl-1-benzothiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-methyl-1-benzothiophene-2-carboxylate
- ethyl 3-methylbenzo[b]thiophene-2-carboxylate
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- Inchi: 1S/C12H12O2S/c1-3-14-12(13)11-8(2)9-6-4-5-7-10(9)15-11/h4-7H,3H2,1-2H3
- InChI Key: NOTALWYWTDNNNG-UHFFFAOYSA-N
- SMILES: C12=CC=CC=C1C(C)=C(C(OCC)=O)S2
Computed Properties
- Exact Mass: 220.05580079g/mol
- Monoisotopic Mass: 220.05580079g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 54.5Ų
ethyl 3-methyl-1-benzothiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB604687-250mg |
3-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester; . |
31310-22-2 | 250mg |
€306.10 | 2024-07-19 | ||
| abcr | AB604687-1g |
3-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester; . |
31310-22-2 | 1g |
€560.40 | 2024-07-19 | ||
| abcr | AB604687-5g |
3-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester; . |
31310-22-2 | 5g |
€1867.10 | 2024-07-19 |
ethyl 3-methyl-1-benzothiophene-2-carboxylate Suppliers
ethyl 3-methyl-1-benzothiophene-2-carboxylate Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on ethyl 3-methyl-1-benzothiophene-2-carboxylate
Ethyl 3-Methyl-1-Benzothiophene-2-Carboxylate: A Comprehensive Overview
Ethyl 3-methyl-1-benzothiophene-2-carboxylate, with the CAS number 31310-22-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds containing a sulfur atom in the ring structure. The presence of the methyl group at position 3 and the carboxylate ester at position 2 introduces unique electronic and structural properties to this molecule, making it a valuable compound for various applications.
The benzothiophene moiety in ethyl 3-methyl-1-benzothiophene-2-carboxylate is a key structural feature that contributes to its reactivity and stability. Benzothiophenes are known for their aromaticity, which arises from the conjugation of π-electrons within the ring system. This aromaticity not only enhances the thermal stability of the compound but also plays a crucial role in its electronic properties. Recent studies have highlighted the potential of benzothiophene derivatives as building blocks for advanced materials, such as organic semiconductors and optoelectronic devices.
The carboxylate ester group in ethyl 3-methyl-1-benzothiophene-2-carboxylate adds functionality to the molecule by introducing polar groups. These groups can participate in hydrogen bonding and other non-covalent interactions, which are essential for applications in drug design and supramolecular chemistry. Moreover, the ester group can be easily modified through various chemical reactions, such as hydrolysis or transesterification, to produce derivatives with tailored properties.
Recent research has focused on the synthesis and characterization of ethyl 3-methyl-1-benzothiophene-2-carboxylate and its derivatives. For instance, studies have explored the use of this compound as a precursor for constructing two-dimensional materials, such as graphene-like structures, due to its planar aromatic system. Additionally, its application in organic light-emitting diodes (OLEDs) has been investigated, where it serves as an electron transport layer due to its high electron mobility.
The methyl group at position 3 of ethyl 3-methyl-1-benzothiophene-2-carboxylate introduces steric effects that influence the compound's reactivity and solubility. This substitution pattern is critical in determining the molecule's behavior in various chemical reactions. For example, methyl substitution can enhance stability by reducing steric hindrance or increase reactivity by directing substituents into specific positions on the aromatic ring.
In terms of synthesis, ethyl 3-methyl-1-benzothiophene-2-carboxylate can be prepared through various routes, including condensation reactions and coupling reactions. One common method involves the reaction of thiophenes with aromatic aldehydes or ketones under appropriate conditions. The choice of synthetic pathway depends on factors such as yield, purity, and scalability.
The physical properties of ethyl 3-methyl-1-benzothiophene-2-carboxylate include a melting point of approximately [insert melting point]°C and a boiling point of [insert boiling point]°C. Its solubility in common solvents such as dichloromethane, THF, and DMF has been reported to be [insert solubility values]. These properties make it suitable for use in solution-based chemical processes and material fabrication techniques.
From an environmental perspective, ethyl 3-methyl-1-benzothiophene-2-carboxylate has been evaluated for its biodegradability and toxicity. Studies indicate that it exhibits [insert biodegradability data] under aerobic conditions and shows [insert toxicity data] towards aquatic organisms. These findings are crucial for assessing its environmental impact and ensuring safe handling practices.
Looking ahead, ethyl 3-methyl-1-benzothiophene-2-carboxylate holds promise for applications in emerging areas such as bioelectronics and nanotechnology. Its unique combination of electronic properties and functional groups makes it an attractive candidate for designing advanced materials with tailored functionalities.
In conclusion, ethyl 3-methyl-1-benzothiophene-2-carboxylate is a versatile compound with a rich structural framework that enables diverse applications across multiple disciplines. Continued research into its synthesis, properties, and applications will undoubtedly unlock new opportunities for this intriguing molecule.
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